1-Naphthaleneethylamine
Overview
Description
1-Naphthaleneethylamine, also known as β-phenylethylamine or phenethylamine, is an organic compound with the molecular formula C12H13N. It’s a chemical compound that is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .
Synthesis Analysis
The synthesis of 1-Naphthaleneethylamine or similar compounds often involves powerful reducing agents such as alkali metal naphthalenides . These are used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds . They have also been used in organic chemistry to reduce nitrobenzenes, sulfonate esters, or epoxides .
Molecular Structure Analysis
The molecular weight of 1-Naphthaleneethylamine is 171.2383 . Its IUPAC Standard InChI is InChI=1S/C12H13N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 .
Chemical Reactions Analysis
Alkali metal naphthalenides, which are often used in the synthesis of 1-Naphthaleneethylamine, are known as powerful reducing agents . They have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . The stability of these highly reactive reducing agents is crucial for the synthesis process .
Scientific Research Applications
Application 1: Induced Circular Dichroism (ICD) Magnitude Enhancement
- Summary of the Application : 1-Naphthaleneethylamine is used to increase the induced circular dichroism (ICD) magnitude exhibited by poly[(4-carboxyphenyl)acetylene] .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the reaction of 1-Naphthaleneethylamine with poly[(4-carboxyphenyl)acetylene] .
Application 2: Preparation of Carbamate
- Summary of the Application : 1-Naphthaleneethylamine reacts with monomethoxypoly(ethylene glycol) succinimido carbonate to prepare carbamate .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the reaction of 1-Naphthaleneethylamine with monomethoxypoly(ethylene glycol) succinimido carbonate .
Application 3: Synthesis of Zerovalent Iron Nanoparticles
- Summary of the Application : 1-Naphthaleneethylamine is used in the synthesis of zerovalent iron nanoparticles .
- Methods of Application : The specific experimental procedures involve the reaction of 1-Naphthaleneethylamine with FeCl3 in THF . The most stable [LiNaph] solutions in THF are used to prepare reactive zerovalent iron nanoparticles, 2.3 ± 0.3 nm in size .
Application 4: Reducing Agent
- Summary of the Application : 1-Naphthaleneethylamine is used as a powerful reducing agent .
- Methods of Application : The specific experimental procedures involve the reaction of 1-Naphthaleneethylamine with various compounds in ethers such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) .
Application 5: Powerful Reducing Agent
- Summary of the Application : 1-Naphthaleneethylamine is known as a powerful reducing agent . It has been used in organic chemistry to reduce nitrobenzenes, sulfonate esters, or epoxides .
- Methods of Application : The specific experimental procedures involve the reaction of 1-Naphthaleneethylamine with various compounds in ethers such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) .
Application 6: Preparation of Nanoparticles
- Summary of the Application : 1-Naphthaleneethylamine has been used to prepare nanoparticles of zerovalent main-group elements (e.g., B, Si, Ge) and transition metals (e.g., Co, Cu, Pd, Pt, Pt3Sn, Ag, Au) .
- Methods of Application : The specific experimental procedures involve the reaction of 1-Naphthaleneethylamine with various metal compounds in ethers such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) .
Safety And Hazards
properties
IUPAC Name |
2-naphthalen-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHATQMIMUYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197115 | |
Record name | 1-Naphthaleneethanamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthaleneethylamine | |
CAS RN |
4735-50-6 | |
Record name | 1-Naphthaleneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4735-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthaleneethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004735506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthaleneethanamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(naphthalen-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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